(3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Description
IUPAC Naming and CAS Registry Identification
The systematic IUPAC name for this compound is (3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride , reflecting its core heterocyclic structure and substituents. The CAS Registry Number assigned to this compound is 76267-11-3 , a unique identifier critical for regulatory and commercial tracking.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 76267-11-3 |
| Synonyms | AKOS026677164, MFCD16606056 |
Molecular Formula and Weight
The molecular formula C₁₀H₁₁Cl₂N₃O₂ corresponds to a molecular weight of 276.12 g/mol , calculated from the atomic masses of its constituent elements. The formula accounts for:
- 10 carbon atoms
- 11 hydrogen atoms
- 2 chlorine atoms
- 3 nitrogen atoms
- 2 oxygen atoms
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 10 | 120.11 |
| Hydrogen (H) | 11 | 11.11 |
| Chlorine (Cl) | 2 | 70.90 |
| Nitrogen (N) | 3 | 42.03 |
| Oxygen (O) | 2 | 32.00 |
| Total | - | 276.12 |
Structural Features
The compound’s architecture comprises three distinct regions:
1,2,4-Oxadiazole Core
A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 and one oxygen atom at position 2. This scaffold is aromatic, contributing to the compound’s stability and electronic properties.
Chlorophenoxy Methyl Substituent
A 4-chlorophenoxy group (-O-C₆H₄-Cl) attached via a methylene (-CH₂-) bridge to the oxadiazole ring at position 3. The chlorine atom at the para position enhances lipophilicity and influences electronic distribution.
Methanamine Hydrochloride Moiety
A primary amine (-CH₂NH₂) at position 5 of the oxadiazole, protonated to form the hydrochloride salt (-CH₂NH₃⁺ Cl⁻). This ionic form improves solubility in polar solvents.
Properties
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c11-7-1-3-8(4-2-7)15-6-9-13-10(5-12)16-14-9;/h1-4H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMOMGIIFJXSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NOC(=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and pH, as well as the use of efficient catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The oxadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in the development of new antibiotics. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively, positioning them as potential candidates for treating infections caused by resistant strains .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives of oxadiazoles have demonstrated antiproliferative activity against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . A specific study synthesized a library of thiazolidinedione-1,3,4-oxadiazole hybrids that showed promising results as tumor suppressors .
Synthesis and Structure
The synthesis of (3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves multi-step organic reactions. The starting materials include chlorophenol derivatives and various reagents to facilitate the formation of the oxadiazole ring. The final product is often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
Case Studies
Pharmacological Insights
Pharmacological studies have highlighted the importance of the 1,2,4-oxadiazole core in drug design. This heterocyclic compound has been associated with diverse biological activities including anti-inflammatory and analgesic effects. The incorporation of chlorophenyl groups enhances lipophilicity and bioavailability, which are critical for therapeutic efficacy .
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs and their differentiating features:
Key Comparative Insights
Substituent Effects :
- Electron-Withdrawing Groups (Cl, Br) : Enhance stability and lipophilicity, favoring interactions with hydrophobic enzyme pockets . Bromine’s larger size may improve binding affinity but increase toxicity risks .
- Electron-Donating Groups (OCH₃) : Improve aqueous solubility but may accelerate metabolic degradation (e.g., O-demethylation) .
- Heterocycle Variations :
Bioactivity Considerations :
Physical-Chemical Properties :
Biological Activity
The compound (3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 253.69 g/mol. The structure features a chlorophenoxy group attached to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Antiproliferative Activity : Research indicates that derivatives of oxadiazoles display significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibition rates exceeding 80% against breast and melanoma cell lines .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as alkaline phosphatase and cyclooxygenase, which are crucial in cancer progression and inflammation . Molecular docking studies suggest strong binding affinities to these targets.
Biological Activity Data
A summary of the biological activities associated with this compound is presented in the following table:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study conducted by the National Cancer Institute evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant growth inhibition across multiple cancer types including breast and prostate cancer .
- Molecular Docking Studies : Computational studies have demonstrated that the compound binds effectively to key targets involved in cancer signaling pathways. For example, docking simulations revealed strong interactions with EGFR and Src kinases, suggesting a multi-target approach in inhibiting tumor growth .
- In Vivo Efficacy : Animal models have shown promising results where administration of the compound led to reduced tumor sizes and improved survival rates in treated groups compared to controls .
Q & A
Q. Advanced
- Anti-inflammatory Models : Carrageenan-induced paw edema in rodents, comparing dose-dependent inhibition of TNF-α (IC ~10 mg/kg) to reference drugs like dexamethasone .
- Antimicrobial Studies : Murine systemic infection models (e.g., S. aureus sepsis), assessing survival rates and bacterial load reduction .
- Neuropharmacology : Zebrafish models for blood-brain barrier penetration, leveraging the compound’s moderate LogP (~2.8) .
What analytical methods ensure purity and structural fidelity?
Q. Methodological
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) detect impurities (<0.5%) .
- Elemental Analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the oxadiazole ring .
How should discrepancies in biological activity data be resolved?
Q. Advanced
- Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural Validation : Re-characterize batches via H NMR to rule out isomerization (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole byproducts) .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies target binding inconsistencies (e.g., ΔG = -8.2 kcal/mol for COX-2 vs. -6.5 kcal/mol for off-targets) .
What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
